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An In-depth Technical Guide to the Synthesis and Application of Substituted Morpholin-2-ones

Abstract
The morpholin-2-one nucleus is a six-membered heterocyclic scaffold containing nitrogen and

oxygen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its

frequent appearance in a wide array of biologically active compounds and approved

pharmaceuticals.[1][2] The structural rigidity, favorable physicochemical properties, and

capacity for hydrogen bonding imparted by the morpholine ring make it an attractive building

block for modulating pharmacokinetic and pharmacodynamic profiles.[3] This technical guide

provides an in-depth review of the core synthetic methodologies for creating substituted

morpholin-2-ones, explores their diverse biological activities with a focus on anticancer

applications, and elucidates key structure-activity relationships (SAR) that govern their

therapeutic potential. Detailed experimental protocols, data-driven SAR analysis, and visual

diagrams are provided to serve as a comprehensive resource for researchers, chemists, and

professionals in the field of drug discovery and development.

Introduction: The Morpholin-2-one Scaffold - A
Privileged Motif
The morpholine ring system is a cornerstone in modern medicinal chemistry, valued for its

ability to improve aqueous solubility, metabolic stability, and target-binding interactions.[4] The

introduction of a carbonyl group to form the morpholin-2-one lactam structure further enhances
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its utility, providing a rigid framework that can be strategically functionalized to orient

substituents in three-dimensional space. This conformational constraint is crucial for optimizing

interactions with biological targets such as enzymes and receptors.[5]

One of the most notable examples highlighting the clinical significance of this scaffold is

Aprepitant, an antiemetic drug used to prevent chemotherapy-induced nausea and vomiting.

Aprepitant features a C3-substituted morpholin-2-one core, which is essential for its activity as

a neurokinin-1 (NK1) receptor antagonist.[6][7] The success of Aprepitant has spurred

significant research into the synthesis and biological evaluation of novel substituted morpholin-

2-ones for a wide range of therapeutic targets.

This guide will delve into the key strategies employed for the construction of this valuable

heterocyclic system, from classical cyclization reactions to modern, highly efficient one-pot and

asymmetric methodologies.

Key Synthetic Strategies
The construction of the morpholin-2-one ring can be approached through several strategic

disconnections. The choice of synthetic route is often dictated by the desired substitution

pattern, the availability of starting materials, and the need for stereochemical control.

Cyclization Strategies from Amino Acid Precursors
A robust and common method for synthesizing N-substituted morpholin-2-ones involves the

use of α-amino acids as chiral starting materials. This approach is advantageous as it

leverages the vast pool of commercially available and enantiomerically pure amino acids. The

general strategy involves the N-alkylation of an amino acid ester with a two-carbon electrophile,

followed by cyclization.

This protocol describes a typical procedure for the synthesis of an N-aryl morpholin-2-one, a

common intermediate for further functionalization.[8]

N-Alkylation: To a solution of ethyl N-phenylglycinate (1.0 equiv.) in a suitable solvent such

as acetonitrile, add potassium carbonate (2.5 equiv.) and 1,2-dibromoethane (1.2 equiv.).

Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously under an inert

nitrogen atmosphere for 18-24 hours. The reaction progress should be monitored by Thin
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Layer Chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature and filter to remove

inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude

bromoester intermediate.

Cyclization: Dissolve the crude intermediate in a high-boiling point solvent like toluene. Add a

non-nucleophilic base such as sodium hydride (NaH, 1.5 equiv.) portion-wise at 0°C.

Heating: Allow the mixture to warm to room temperature and then heat to 100-110°C for 6-8

hours to drive the intramolecular cyclization.

Purification: Cool the reaction, quench carefully with water, and extract the product with ethyl

acetate. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, and concentrated. The final product is purified by column chromatography on silica

gel.

Causality: The use of a two-step procedure is crucial. The initial N-alkylation forms the key

bromoester intermediate. The subsequent cyclization is a Williamson ether synthesis-type

reaction, where the alkoxide generated from the ester hydrolysis (or directly from an alcohol

precursor if starting from an amino alcohol) displaces the bromide intramolecularly. The choice

of a strong, non-nucleophilic base like NaH in the second step is critical to deprotonate the

corresponding alcohol (formed in situ or as starting material) without competing in other side

reactions.

One-Pot Domino Reactions for C3-Aryl Substituted
Morpholin-2-ones
Modern synthetic chemistry prioritizes efficiency and sustainability. One-pot reactions, where

multiple transformations occur in a single reaction vessel, are highly advantageous as they

minimize waste, reduce purification steps, and improve overall time and cost-efficiency. A

powerful one-pot strategy has been developed for the asymmetric synthesis of C3-aryl

substituted morpholin-2-ones, which are key intermediates for drugs like Aprepitant.[6][9]

This protocol provides a telescoped, catalytic synthesis of chiral 3-aryl morpholin-2-ones.[6]
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Step 1 (Knoevenagel/Epoxidation): In a reaction vial, combine an aromatic aldehyde (1.0

equiv.), (phenylsulfonyl)acetonitrile (1.1 equiv.), and a quinine-derived urea catalyst (e.g.,

eQNU, 10 mol%) in a solvent like toluene at room temperature. Stir for 30 minutes.

Add cumyl hydroperoxide (1.5 equiv.) and continue stirring for 24-48 hours until the epoxide

intermediate is formed (monitored by TLC/LC-MS).

Step 2 (Domino Ring-Opening Cyclization - DROC): To the crude reaction mixture from Step

1, add 2-aminoethanol or a substituted variant (e.g., 2-benzylamino ethanol, 1.5 equiv.).

Heat the mixture to 60°C and stir for an additional 12-24 hours. The DROC sequence

involves the amine opening the epoxide ring, followed by an intramolecular lactonization to

form the morpholin-2-one ring.

Purification: Upon completion, cool the mixture, concentrate the solvent, and purify the

residue directly by flash column chromatography on silica gel to yield the enantiomerically

enriched 3-aryl morpholin-2-one.

Self-Validation: The success of this one-pot protocol relies on the compatibility of all reagents

and catalysts. The quinine-derived urea catalyst is crucial for inducing stereoselectivity in the

epoxidation step. The final product's enantiomeric excess (% ee) should be determined by

chiral HPLC analysis, validating the effectiveness of the asymmetric catalysis. Yields for this

process are reported to be in the range of 38-90%, with enantiomeric excesses up to 99% ee.

[9][10]

// Nodes Start [label="Aldehyde +\n(Phenylsulfonyl)acetonitrile", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Quinine-derived\nUrea Catalyst",

shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Epoxide [label="Intermediate

Epoxide"]; AminoEthanol [label="2-Aminoethanol\nDerivative", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="C3-Substituted\nMorpholin-2-one",

shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Epoxide [label=" Knoevenagel/\nAsymmetric Epoxidation "]; Catalyst -> Start

[style=dashed, arrowhead=tee, color="#5F6368"]; Epoxide -> Product [label=" Domino Ring-

Opening\nCyclization (DROC) "]; AminoEthanol -> Epoxide [style=dashed, arrowhead=open,

color="#5F6368"];
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// Graph attributes label="One-Pot Synthesis Workflow"; labelloc="t"; fontsize=14; } }

Caption: A workflow diagram illustrating the one-pot synthesis of C3-substituted morpholin-2-

ones.

Biological Activities and Therapeutic Potential
Substituted morpholin-2-ones exhibit a remarkable diversity of biological activities, making

them a focal point of drug discovery programs.

Anticancer Activity
A significant body of research has focused on morpholin-2-one derivatives as potent anticancer

agents. Their mechanism of action often involves the inhibition of key signaling proteins that

are dysregulated in cancer cells.

Kinase Inhibition: Many morpholine-containing compounds, including morpholin-2-ones, are

designed as ATP-competitive inhibitors of protein kinases.[11] The morpholine oxygen can

act as a hydrogen bond acceptor, forming crucial interactions in the hinge region of the

kinase ATP-binding pocket.[2] Derivatives have shown inhibitory activity against targets like

PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), which are

central nodes in cell growth and proliferation pathways.[11][12]

EGFR Inhibition: Certain morpholin-3-one fused quinazoline derivatives have been identified

as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a

validated target in various cancers.[13]

Cytotoxicity: Novel 2-morpholino-4-anilinoquinoline compounds have demonstrated

significant cytotoxic activity against liver cancer (HepG2) cell lines, with IC₅₀ values in the

low micromolar range.[14]
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Compound Class Target Cell Line Reported IC₅₀ (µM) Reference

2-Morpholino-4-

anilinoquinoline (3d)
HepG2 (Liver Cancer) 8.50 [14]

2-Morpholino-4-

anilinoquinoline (3c)
HepG2 (Liver Cancer) 11.42 [14]

Bisnaphthalimide (A6)
MGC-803 (Gastric

Cancer)
0.09 [15]

ZSTK474 Derivative

(2b)

PI3Kα (Enzyme

Assay)
0.0029 [12]

Central Nervous System (CNS) Activity
The morpholine scaffold is also prevalent in compounds targeting the CNS. As mentioned,

Aprepitant is a neurokinin-1 (NK1) receptor antagonist.[6] Furthermore, various 2-substituted

morpholine derivatives have been developed as potent and selective inhibitors of serotonin and

noradrenaline reuptake, representing a promising avenue for the development of new

antidepressant medications.[16]

Structure-Activity Relationship (SAR) Studies
Understanding the relationship between a molecule's structure and its biological activity is

fundamental to rational drug design. SAR studies on substituted morpholin-2-ones have

revealed several key principles.

C3-Position: Substitution at the C3-position with aryl groups is a common strategy for

achieving potent biological activity, particularly for kinase inhibitors and receptor antagonists.

The aryl ring can engage in hydrophobic and π-stacking interactions within the target's

binding site. For anticancer quinoline derivatives, substitutions on the C4-aniline moiety,

which is electronically connected to the morpholine at C2, significantly impact cytotoxicity.

[14]

N4-Position: The nitrogen at the N4 position is a critical point for modification. Attaching

different substituents here can modulate solubility, cell permeability, and target engagement.
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For instance, in a series of PI3K inhibitors, the nature of the group on the triazine ring

attached to the morpholine nitrogen was crucial for potency.[12]

Stereochemistry: As with many biologically active molecules, stereochemistry plays a pivotal

role. In the enantioselective synthesis of serotonin and noradrenaline reuptake inhibitors, it

was found that the (S,S)-enantiomers were often more potent than the (R,R)-enantiomers,

highlighting the importance of a specific 3D arrangement for optimal target interaction.[16]

// Main Core Core [label="Morpholin-2-one\nCore", shape=octagon, fillcolor="#4285F4",

fontcolor="#FFFFFF", fontsize=14];

// Substitution Points C3 [label="C3-Position", fillcolor="#F1F3F4", fontcolor="#202124"]; N4

[label="N4-Position", fillcolor="#F1F3F4", fontcolor="#202124"]; Stereo

[label="Stereochemistry", fillcolor="#F1F3F4", fontcolor="#202124"];

// SAR details for C3 C3_Aryl [label="Aryl Groups:\n- π-stacking\n- Hydrophobic interactions",

shape=note, fillcolor="#E8F0FE"]; C3_EWGs [label="Electron-Withdrawing Groups:\n- Can

enhance cytotoxicity", shape=note, fillcolor="#E8F0FE"];

// SAR details for N4 N4_Subs [label="Substituents:\n- Modulate solubility\n- Affect cell

permeability", shape=note, fillcolor="#E8F0FE"];

// SAR details for Stereochemistry Stereo_Enant [label="Enantiomers:\n- Can have

drastically\ndifferent potencies (e.g., S,S vs R,R)", shape=note, fillcolor="#E8F0FE"];

// Connections Core -> C3 [label="Key for target binding", color="#EA4335"]; Core -> N4

[label="Modulates PK properties", color="#FBBC05"]; Core -> Stereo [label="Crucial for

selectivity", color="#34A853"];

C3 -> C3_Aryl; C3 -> C3_EWGs; N4 -> N4_Subs; Stereo -> Stereo_Enant;

// Graph attributes label="Key Structure-Activity Relationships"; labelloc="t"; fontsize=14; } }

Caption: A diagram summarizing key structure-activity relationships for substituted morpholin-2-

ones.

Future Perspectives
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The field of substituted morpholin-2-ones continues to evolve. Future research will likely focus

on several key areas:

Development of Novel Catalytic Methods: The demand for more efficient, sustainable, and

stereoselective synthetic routes will drive innovation in catalysis, including photoredox and

enzymatic methods.

Exploration of New Biological Targets: While oncology and CNS disorders have been primary

focuses, the versatility of the morpholin-2-one scaffold warrants its exploration against other

targets, such as those for infectious and inflammatory diseases.

PROTACs and Targeted Protein Degraders: The morpholin-2-one framework could serve as

a valuable component in Proteolysis Targeting Chimeras (PROTACs), a new class of

therapeutics designed to hijack the cell's natural protein disposal system to eliminate

disease-causing proteins.

In conclusion, the substituted morpholin-2-one remains a highly valuable and "privileged"

scaffold in drug discovery. Its synthetic accessibility, coupled with its favorable physicochemical

properties and diverse biological activities, ensures that it will continue to be a fruitful area of

research for scientists and drug development professionals for years to come.

References
He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of
Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American
Chemical Society. [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review
update. E3S Web of Conferences, 556, 01051. [Link]
Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and
Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
The Journal of Organic Chemistry, 88(12), 7888–7892. [Link]
Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and
Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
Kikelj, D. (2012). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones.
Gérardy, R., et al. (2024). An Optimized and Universal Protocol for the Synthesis of
Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS
Omega. [Link]
Edjlali, L. (2017).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wolfe, C. N., & McInturff, E. L. (2012). A New Strategy for the Synthesis of Substituted
Morpholines.
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review
update.
Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-
anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal
chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry,
96, 103578. [Link]
Li, X.-Z., et al. (2023). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones.
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review
update.
Pereira, M. M., et al. (2023).
Ortiz, K. G., et al. (2024).
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the
medicinal chemistry and pharmacological activity of morpholine containing bioactive
molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
Palchykov, V., & Singh, M. S. (2019). Recent progress in the synthesis of morpholines.
France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines
and Piperazines.
Li, Y., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual
serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters,
18(8), 2562-2566. [Link]
Kumar, M., et al. (2020). Pharmacological profile of morpholine and its derivatives.
Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring
Opening of 2-Tosyl-1,2-Oxazetidine.
Apsel, B., et al. (2008). Morpholine Derivatives Greatly Enhance the Selectivity of
Mammalian Target of Rapamycin (mTOR) Inhibitors.
Qin, X., et al. (2021). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine
kinase inhibitors. Semantic Scholar. [Link]
Singh, R. K., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical
Choline Kinase Inhibitors. MDPI. [Link]
ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional
Inhibitors.
Wang, Y., et al. (2023). Design, synthesis, and antitumor evaluation of morpholine
substituted bisnaphthalimides as DNA targeting agents. PubMed. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Al-Ostoot, F. H., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on
Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
Qin, X., et al. (2021). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine
kinase inhibitors. Semantic Scholar. [Link]
Singh, R. P., et al. (2020).
He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by
Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
Wang, Y., et al. (2023). Design, synthesis, and antitumor evaluation of morpholine
substituted bisnaphthalimides as DNA targeting agents. PubMed. [Link]
Heiran, R., et al. (2020). Synthesis and structure–activity relationship of compounds 1 and 2.
Al-Maiky, H., et al. (2021). A new approach to morpholin-2-one derivatives via the reaction of
β-amino alcohols with dicyanofumarates.
Al-Ostoot, F. H., et al. (2021). Structure–Activity Relationship of Benzofuran Derivatives with
Potential Anticancer Activity. MDPI. [Link]
Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological
activity of morpholine containing bioactive molecules. PubMed. [Link]
Tan, M. L. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic
Antimetastatic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of
Conferences [e3s-conferences.org]

3. A New Strategy for the Synthesis of Substituted Morpholines - PMC
[pmc.ncbi.nlm.nih.gov]

4. Morpholine synthesis [organic-chemistry.org]

5. chemrxiv.org [chemrxiv.org]

6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot
Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b176364?utm_src=pdf-custom-synthesis
https://cantera.org/3.2/examples/python/kinetics/reaction_path.html
https://www.e3s-conferences.org/articles/e3sconf/abs/2024/86/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html
https://www.e3s-conferences.org/articles/e3sconf/abs/2024/86/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709957/
https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66d0b2a2a4e53c48760af948/original/green-synthesis-of-morpholines-via-selective-monoalkylation-of-amines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278953/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. scispace.com [scispace.com]

8. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by
Oxidative Imidation Reactions [mdpi.com]

9. pubs.acs.org [pubs.acs.org]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform
Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

13. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors.
| Semantic Scholar [semanticscholar.org]

14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives
as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

15. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides
as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline
reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Literature review of substituted morpholin-2-ones].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176364#literature-review-of-substituted-morpholin-2-
ones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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